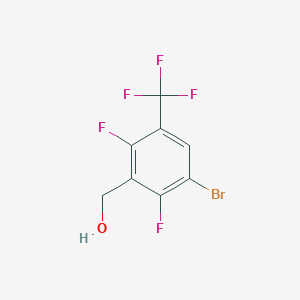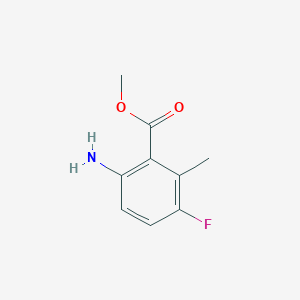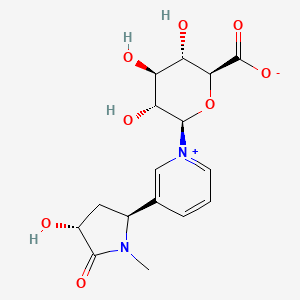
trans-3'-Hydroxycotinine-N-b-D-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-3’-Hydroxycotinine-N-b-D-glucuronide: is a metabolite of nicotine, specifically a glucuronide conjugate of trans-3’-hydroxycotinine. This compound is formed in the human body as a result of the metabolism of nicotine, which is primarily found in tobacco products. It is excreted in the urine and serves as a biomarker for nicotine exposure .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3’-Hydroxycotinine-N-b-D-glucuronide involves the glucuronidation of trans-3’-hydroxycotinine. This reaction typically occurs in the liver, where the enzyme UDP-glucuronosyltransferase catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to trans-3’-hydroxycotinine .
Industrial Production Methods: Industrial production of trans-3’-Hydroxycotinine-N-b-D-glucuronide is not commonly practiced due to its primary occurrence as a metabolic byproduct in humans. for research purposes, it can be synthesized in vitro using liver microsomes and UDP-glucuronic acid .
化学反応の分析
Types of Reactions: trans-3’-Hydroxycotinine-N-b-D-glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of glucuronic acid to the hydroxyl group of trans-3’-hydroxycotinine .
Common Reagents and Conditions:
Reagents: UDP-glucuronic acid, liver microsomes
Major Products: The major product of this reaction is trans-3’-Hydroxycotinine-N-b-D-glucuronide itself .
科学的研究の応用
Chemistry: In chemistry, trans-3’-Hydroxycotinine-N-b-D-glucuronide is used as a reference standard for the study of nicotine metabolism and the development of analytical methods for detecting nicotine exposure .
Biology: In biological research, this compound is used to study the metabolic pathways of nicotine and the role of glucuronidation in detoxification processes .
Medicine: In medicine, trans-3’-Hydroxycotinine-N-b-D-glucuronide serves as a biomarker for assessing nicotine exposure in smokers and individuals exposed to secondhand smoke. It is also used in pharmacokinetic studies to understand the metabolism and clearance of nicotine .
Industry: In the tobacco industry, this compound is used to monitor the effectiveness of smoking cessation programs and to study the impact of nicotine exposure on human health .
作用機序
Mechanism: trans-3’-Hydroxycotinine-N-b-D-glucuronide is formed through the enzymatic action of UDP-glucuronosyltransferase on trans-3’-hydroxycotinine. This glucuronidation reaction increases the water solubility of the compound, facilitating its excretion in the urine .
Molecular Targets and Pathways: The primary molecular target of this compound is the enzyme UDP-glucuronosyltransferase, which catalyzes the glucuronidation reaction. The pathway involved is the phase II detoxification pathway, which helps in the elimination of xenobiotics from the body .
類似化合物との比較
trans-3’-Hydroxycotinine-O-glucuronide: Another glucuronide conjugate of trans-3’-hydroxycotinine, differing in the site of glucuronidation.
Cotinine: A primary metabolite of nicotine, which is further metabolized to trans-3’-hydroxycotinine.
Uniqueness: trans-3’-Hydroxycotinine-N-b-D-glucuronide is unique in its specific glucuronidation at the nitrogen atom, distinguishing it from other glucuronide conjugates of nicotine metabolites. This specific modification plays a crucial role in its excretion and detection as a biomarker for nicotine exposure .
特性
分子式 |
C16H20N2O8 |
|---|---|
分子量 |
368.34 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S,4R)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C16H20N2O8/c1-17-8(5-9(19)14(17)23)7-3-2-4-18(6-7)15-12(22)10(20)11(21)13(26-15)16(24)25/h2-4,6,8-13,15,19-22H,5H2,1H3/t8-,9+,10-,11-,12+,13-,15+/m0/s1 |
InChIキー |
RQZAUCJAFHEEEZ-QYPXCVPJSA-N |
異性体SMILES |
CN1[C@@H](C[C@H](C1=O)O)C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O |
正規SMILES |
CN1C(CC(C1=O)O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


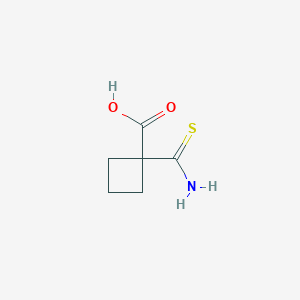


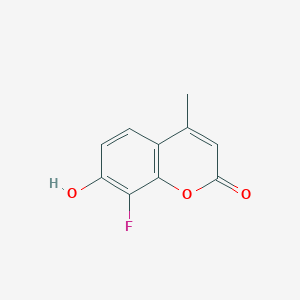
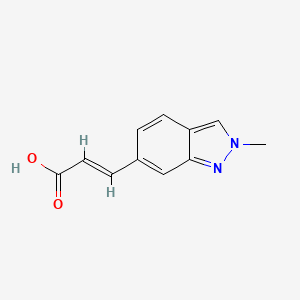

![2-(Bromomethyl)benzo[d]oxazole-6-methanol](/img/structure/B12859488.png)





